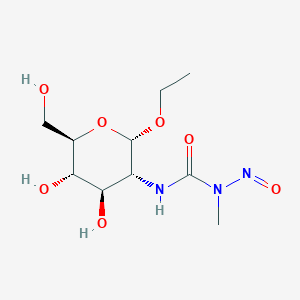

alpha-Ethylstreptozotocin

Description

Contextualization of Streptozotocin (B1681764) Analogs in Mechanistic Studies

Streptozotocin is well-known for its selective toxicity to the insulin-producing beta cells of the pancreas, a characteristic that has been widely exploited to induce diabetes in animal models for research purposes. uni.lujst.go.jp The mechanism of STZ's cytotoxicity is primarily attributed to its nature as a DNA alkylating agent. mdpi.com Structurally, STZ is a glucosamine-nitrosourea compound, and it is this unique structure that facilitates its selective uptake into beta cells via the GLUT2 glucose transporter. uni.lu Once inside the cell, the nitrosourea (B86855) moiety is responsible for the alkylation of DNA, leading to cellular damage and death. mdpi.com

The study of STZ analogs is crucial for dissecting the structure-activity relationships that govern their biological effects. By systematically modifying the structure of STZ, researchers can investigate how these changes impact uptake, cytotoxicity, and the specific molecular pathways that are affected. nih.gov For instance, modifications at various positions on the glucose ring or the nitrosourea group can lead to compounds with altered biological activity, potentially enhancing their therapeutic index or reducing undesirable side effects. nih.govalphatau.com The synthesis and biological evaluation of these analogs provide valuable insights into the molecular mechanisms of action and can pave the way for the development of novel therapeutic agents.

Significance of Investigating Novel Alkylating Agents in Preclinical Models

Alkylating agents represent one of the oldest and most widely used classes of anticancer drugs. alphatau.com Their ability to damage the DNA of cancer cells, thereby inhibiting tumor growth, has made them a cornerstone of many chemotherapy regimens. nih.gov However, the clinical utility of existing alkylating agents can be limited by issues such as drug resistance and toxicity to healthy tissues. This has spurred the investigation of novel alkylating agents in preclinical models with the aim of developing more effective and safer cancer therapies. alphatau.com

Preclinical studies involving new alkylating agents are essential for characterizing their efficacy and mechanism of action before they can be considered for clinical trials. These studies often involve testing the compounds in various cancer cell lines and in animal models to assess their antitumor activity. A key goal in the development of new alkylating agents is to achieve greater selectivity for cancer cells, thereby minimizing damage to normal cells and reducing the associated side effects. nih.gov The investigation of novel alkylating agents in preclinical settings is a critical step in the drug discovery and development process, holding the promise of improved treatments for a wide range of cancers. alphatau.com

Research Objectives for Understanding Alpha-Ethylstreptozotocin's Biological Actions

The primary research objective for understanding the biological actions of this compound is to elucidate how the addition of an ethyl group to the streptozotocin scaffold influences its properties as an alkylating agent. nih.gov This involves a multi-faceted approach that begins with its chemical synthesis and characterization. alphatau.com

Key research objectives include:

Determining the cytotoxic profile: Investigating the efficacy of this compound in various cancer cell lines to identify potential therapeutic targets. nih.gov

Elucidating the mechanism of action: Studying how this compound interacts with DNA and other cellular components to understand the molecular basis of its cytotoxic effects. nih.gov

Evaluating preclinical efficacy: Assessing the antitumor activity of this compound in animal models to determine its potential as a therapeutic agent.

Comparative analysis with streptozotocin: Directly comparing the biological activities of this compound and streptozotocin to understand the impact of the ethyl group on efficacy and selectivity.

By pursuing these research objectives, scientists aim to build a comprehensive understanding of this compound's biological actions and to evaluate its potential as a novel therapeutic agent. nih.gov

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula |

| This compound | Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)-alpha-D-glucopyranoside | C10H19N3O7 |

| Streptozotocin | STZ, Streptozocin | C8H15N3O7 |

| N-acetyl-d-glucosamine | C8H15NO6 | |

| 4-nitrophenyl chloroformate | C7H4ClNO4 | |

| 4-nitrophenyl methylcarbamate | C8H8N2O4 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

53347-34-5 |

|---|---|

Molecular Formula |

C10H19N3O7 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

3-[(2S,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C10H19N3O7/c1-3-19-9-6(11-10(17)13(2)12-18)8(16)7(15)5(4-14)20-9/h5-9,14-16H,3-4H2,1-2H3,(H,11,17)/t5-,6-,7-,8-,9+/m1/s1 |

InChI Key |

HLUJDFYRNNUNMY-OKNNCHMLSA-N |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Alpha Ethylstreptozotocin

Chemical Synthesis Pathways for Alpha-Ethylstreptozotocin

The synthesis of this compound is primarily achieved through a two-step process involving the formation of an ethylurea (B42620) derivative of a glucose precursor, followed by nitrosation.

Precursor Identification and Derivatization Strategies

The primary precursor for the synthesis of this compound is D-glucosamine or its hydrochloride salt. The synthesis strategy hinges on the derivatization of the amino group of the glucosamine (B1671600) sugar with an ethyl isocyanate to form the corresponding N-(ethylcarbamoyl)-D-glucosamine (ethylurea derivative). This initial step is crucial as it introduces the ethyl group that differentiates this compound from its methyl analog, streptozotocin (B1681764).

The reaction of D-glucosamine with ethyl isocyanate is a key derivatization step. googleapis.comgoogle.com This reaction is analogous to the synthesis of streptozotocin, where methyl isocyanate is used. google.comgoogleapis.com The isocyanate group (-N=C=O) readily reacts with the primary amine group (-NH2) of glucosamine to form a urea (B33335) linkage (-NH-CO-NH-). This method provides a direct and efficient way to introduce the ethylurea moiety onto the glucose backbone.

An alternative approach for introducing the nitrosourea (B86855) functionality in the synthesis of streptozotocin analogs involves the use of an N-nitrosocarbamate reagent in the final step. mdpi.com This strategy could potentially be adapted for the synthesis of this compound, where an appropriate ethyl-nitrosocarbamate reagent would be reacted with glucosamine.

Optimized Reaction Conditions and Yield Enhancements

| Reaction Step | Reactants | Product | Key Conditions | Reference |

| Urea Formation | D-glucosamine, Ethyl Isocyanate | N-(ethylcarbamoyl)-D-glucosamine | Controlled temperature | googleapis.comgoogle.com |

| Nitrosation | N-(ethylcarbamoyl)-D-glucosamine, Sodium Nitrite, Acid | This compound | Low temperature (0-5 °C) | google.comgoogle.com |

Advanced Spectroscopic Characterization Techniques for this compound Isomers

The structural elucidation of this compound and its isomers relies on a combination of advanced spectroscopic techniques to confirm the molecular structure, determine the molecular weight, and identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural assignment of this compound. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the anomeric proton (H-1) of the glucopyranose ring is of particular diagnostic value. The chemical shift and coupling constant of this proton can distinguish between the α and β anomers. For streptozotocin, the α-anomer typically shows a signal for the anomeric proton at a lower field compared to the β-anomer. nih.gov Similar trends would be expected for this compound. The protons of the ethyl group would present as a characteristic triplet and quartet pattern.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration, with the α-anomer generally appearing at a lower field than the β-anomer. nih.gov The carbon signals of the ethyl group and the carbonyl carbon of the urea moiety would also be identifiable. For streptozotocin and its galacto-isomer, detailed ¹³C NMR data has been reported, which serves as a valuable reference for the assignment of signals in this compound. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information | Reference |

| ¹H | Anomeric Proton (H-1): ~5.0-5.5 | Anomeric configuration (α vs. β) | nih.gov |

| Ethyl Group (CH₂): ~3.0-3.5 | Presence and environment of the ethyl group | ||

| Ethyl Group (CH₃): ~1.0-1.5 | Presence and environment of the ethyl group | ||

| ¹³C | Anomeric Carbon (C-1): ~90-95 | Anomeric configuration (α vs. β) | nih.gov |

| Urea Carbonyl (C=O): ~155-160 | Presence of the urea functional group | nih.gov | |

| Ethyl Group (CH₂): ~40-45 | Presence of the ethyl group | ||

| Ethyl Group (CH₃): ~15-20 | Presence of the ethyl group |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for obtaining information about its structure through fragmentation analysis. Techniques such as electrospray ionization (ESI) are commonly used for the analysis of such polar and thermally labile compounds. mdpi.com

The mass spectrum of this compound would be expected to show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to its molecular formula (C₉H₁₇N₃O₇). Fragmentation patterns can provide further structural confirmation. For instance, the loss of the nitrosourea side chain or cleavage of the glycosidic bond would result in characteristic fragment ions. The analysis of pyrimidine (B1678525) derivatives of streptozotocin has demonstrated the utility of mass spectrometry in identifying the molecular ion peak and characteristic fragmentation patterns. hilarispublisher.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The IR spectrum would display characteristic absorption bands for the various functional groups.

The presence of hydroxyl (-OH) groups from the glucose moiety would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the urea group would also appear in this region. The carbonyl (C=O) stretching vibration of the urea is a strong band typically observed around 1640-1680 cm⁻¹. The N-O stretching vibration of the nitroso group is expected to appear in the range of 1450-1550 cm⁻¹. The C-O stretching vibrations of the pyranose ring would be visible in the fingerprint region (1000-1300 cm⁻¹). The analysis of nitrosourea compounds and their derivatives has confirmed these characteristic IR absorption bands. nih.govevitachem.comnih.gov

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| O-H (hydroxyl) | 3200-3600 (broad) | nih.govevitachem.com |

| N-H (urea) | 3200-3500 | nih.gov |

| C=O (urea) | 1640-1680 | nih.govevitachem.com |

| N=O (nitroso) | 1450-1550 | nih.gov |

| C-O (ether/alcohol) | 1000-1300 | evitachem.com |

Molecular Mechanisms of Action of Alpha Ethylstreptozotocin

DNA Alkylation and Adduct Formation

The core mechanism of alpha-ethylstreptozotocin involves the ethylation of DNA. The N-nitroso-N-ethylurea moiety is chemically reactive and can generate an ethyl diazonium ion, which is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. This process results in the formation of covalent ethyl-DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to inhibition of DNA replication and transcription, and ultimately, cell death mdpi.comdrugbank.com.

Nitrosourea (B86855) compounds are known to induce a variety of DNA lesions, including the alkylation of adenine (B156593) and guanine (B1146940) at nitrogen atoms and guanine at the oxygen atom mdpi.com. If these adducts are not corrected by cellular DNA repair mechanisms, they can lead to mutations mdpi.com. Furthermore, some nitrosoureas are capable of forming interstrand cross-links in DNA, which are particularly cytotoxic lesions that block DNA replication and transcription drugbank.comnih.govresearchgate.net.

This compound, as an ethylating agent, is expected to react with various nucleophilic sites within the DNA molecule. The primary targets for ethylation by related compounds like N-ethyl-N-nitrosourea (ENU) are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases mdpi.comoup.com. Among the various adducts formed, O6-ethylguanine and O4-ethylthymine are considered to be the most significant promutagenic lesions mdpi.compnas.org.

While alkylation can occur at multiple positions, there is evidence of some sequence preference for nitrosourea compounds. Studies with both N-methyl-N-nitrosourea (MNU) and ENU have shown that G:C to A:T transitions are a common mutational outcome, with a notable preference for the middle guanine residue in the sequence 5'-GG(A or T)-3' pnas.org. It is plausible that this compound exhibits a similar sequence preference. The sequence specificity of nitrosoureas can also be influenced by linking them to DNA-binding molecules that target specific regions of the DNA, such as the minor groove nih.gov.

The table below summarizes the common DNA adducts formed by ethylating agents.

| Adduct Type | Base | Position(s) | Significance |

| Ethylguanine | Guanine | N7, O6 | O6-ethylguanine is highly mutagenic mdpi.com. |

| Ethyladenine | Adenine | N1, N3 | Can disrupt DNA replication. |

| Ethylcytosine | Cytosine | N3 | Less common than purine adducts. |

| Ethylthymine | Thymine | O2, O4 | O4-ethylthymine is a promutagenic lesion pnas.org. |

| Ethylphosphotriester | Phosphate (B84403) Backbone | Oxygen | Can destabilize the DNA backbone nih.gov. |

This table is generated based on data for ethylating agents like ethylnitrosourea.

The quantification of DNA adducts is crucial for understanding the extent of DNA damage and the cell's capacity for repair. Various sensitive techniques are employed for this purpose, including mass spectrometry and ³²P-post-labeling, which allow for the detection and quantification of specific adducts in biological samples berkeley.edupreprints.orgspringernature.com.

Cells possess several DNA repair pathways to counteract the damaging effects of alkylating agents. The repair of ethylated bases is a complex process involving multiple mechanisms. O6-ethylguanine, for instance, can be repaired by the direct reversal mechanism involving the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which transfers the ethyl group from the guanine to a cysteine residue within its own structure nih.gov. However, the repair of O6-ethylguanine is generally slower than that of its methyl counterpart nih.gov.

Another major pathway is Base Excision Repair (BER), which is initiated by a DNA glycosylase that recognizes and removes the damaged base, followed by a series of enzymes that excise the abasic site and synthesize a new DNA patch nih.govacs.orgoup.com. Studies on the repair of ethyl-adducts in bacterial plasmid DNA have shown half-lives ranging from approximately 27 to 40 minutes, with the repair rate being dependent on the specific DNA sequence context nih.gov.

The table below provides a simplified overview of the major DNA repair pathways involved in repairing ethylation damage.

| Repair Pathway | Key Enzymes | Adducts Repaired |

| Direct Reversal | O6-alkylguanine-DNA alkyltransferase (AGT) | O6-ethylguanine |

| Base Excision Repair (BER) | DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase | N-ethylated purines (e.g., N3-ethyladenine, N7-ethylguanine) |

| Nucleotide Excision Repair (NER) | Excinuclease complex | Bulky adducts, can initiate repair of O6-ethylguanine nih.gov |

This table provides a general overview of DNA repair pathways for alkylation damage.

The formation of ethyl-DNA adducts by this compound can significantly impede the processes of DNA replication and transcription. These adducts can act as physical blocks to the progression of DNA and RNA polymerases, leading to stalled replication forks and incomplete transcription aacrjournals.orgnih.gov. The inhibition of DNA synthesis is a key aspect of the cytotoxic action of streptozotocin (B1681764) and related compounds drugbank.com.

Specifically, streptozotocin has been shown to inhibit the incorporation of precursors into DNA to a greater extent than into RNA or protein aacrjournals.org. The presence of lesions such as 7-alkylguanine and alkyl phosphotriesters in the DNA template has been demonstrated to inhibit RNA synthesis, with the primary effect being at the initiation step of transcription nih.gov. Furthermore, streptozotocin is known to cause DNA strand breaks, which can also disrupt replication and transcription and, if not repaired, can lead to cell death nih.gov. The cross-linking of DNA strands is a particularly severe form of damage that can completely halt both replication and transcription drugbank.com.

Interaction with Cellular Macromolecules Beyond DNA

While DNA is the primary target for this compound, its reactive ethylating species can also interact with other cellular macromolecules, including proteins and RNA.

Ethylating agents can modify proteins by reacting with nucleophilic amino acid residues. Although protein methylation by streptozotocin has been reported, it is considered to be a less critical factor in its cytotoxicity compared to DNA methylation nih.gov.

A significant enzymatic interaction of streptozotocin is the activation of poly(ADP-ribose) polymerase (PARP) pnas.org. PARP is a nuclear enzyme that plays a key role in DNA repair. Upon detection of DNA strand breaks induced by streptozotocin, PARP becomes activated and synthesizes poly(ADP-ribose) polymers, using NAD+ as a substrate. This process can lead to a significant depletion of cellular NAD+ levels, which in turn can impair energy metabolism and contribute to cell death nih.govpnas.org. Interestingly, at very high concentrations, streptozotocin has been found to only moderately inhibit enzymes directly involved in DNA synthesis, such as DNA polymerase aacrjournals.org.

The table below summarizes the key enzymes known to be affected by the parent compound, streptozotocin.

| Enzyme | Effect of Streptozotocin | Consequence |

| Poly(ADP-ribose) polymerase (PARP) | Activation | NAD+ depletion, impaired energy metabolism pnas.org |

| DNA polymerase | Moderate inhibition at high concentrations | Minor direct impact on DNA synthesis aacrjournals.org |

| Deoxycytidine kinase | Moderate inhibition at high concentrations | Minor direct impact on DNA synthesis aacrjournals.org |

| Thymidine kinase | Moderate inhibition at high concentrations | Minor direct impact on DNA synthesis aacrjournals.org |

| Thymidylate synthetase | Moderate inhibition at high concentrations | Minor direct impact on DNA synthesis aacrjournals.org |

This table is based on data available for streptozotocin.

Similar to DNA, RNA molecules contain nucleophilic sites that can be targeted by ethylating agents. Ethylnitrosourea has been shown to ethylate RNA, with a notable preference for the oxygen atoms of the phosphate backbone, leading to the formation of phosphotriesters nih.govacs.org. The ethylation of RNA can also occur on the bases nih.gov.

The modification of RNA can have significant functional consequences. The addition of ethyl groups can disrupt the secondary and tertiary structure of RNA, which is crucial for its function. This can interfere with processes such as RNA processing, translation, and the catalytic activity of ribozymes. Ethylation of RNA has been shown to lead to a loss of its biological activity nih.gov. The field of epitranscriptomics has highlighted the importance of various RNA modifications in regulating gene expression and cellular function nih.govnih.gov. The introduction of artificial ethyl groups into this complex regulatory landscape can be expected to perturb these processes, although the specific consequences of RNA ethylation by this compound have not been extensively characterized.

Induction of Cellular Stress Pathways

This compound instigates a cascade of cellular stress responses that overwhelm the cell's coping mechanisms, ultimately leading to cell death. This involves the disruption of protein folding quality control in the endoplasmic reticulum, the generation of damaging reactive oxygen species, and the impairment of mitochondrial function.

Endoplasmic Reticulum Stress Response Activation

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. An accumulation of unfolded or misfolded proteins within the ER triggers a state known as ER stress, activating the Unfolded Protein Response (UPR). The UPR is a complex signaling network aimed at restoring ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

While direct evidence for this compound's induction of ER stress is not extensively documented, studies on the related compound ENU suggest a potential link. An ENU-induced mutation in the DNA polymerase accessory subunit gamma 2 (Polg2) gene has been shown to result in a truncated protein, which could lead to folding errors and subsequent retention within the endoplasmic reticulum. nih.gov This retention of misfolded proteins is a known trigger for the UPR.

The UPR is mediated by three main sensor proteins located in the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). nih.govfrontiersin.org Under normal conditions, these sensors are kept in an inactive state through their association with the chaperone protein GRP78/BiP. researchgate.net Upon the accumulation of unfolded proteins, GRP78/BiP dissociates from these sensors, leading to their activation. researchgate.net

IRE1α Pathway: Activated IRE1α possesses both kinase and RNase activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor that upregulates genes involved in protein folding and degradation. frontiersin.org

PERK Pathway: Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. frontiersin.org However, it selectively allows the translation of certain mRNAs, such as that for activating transcription factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis. frontiersin.org

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain. This fragment then moves to the nucleus to activate the transcription of ER chaperones and components of the ER-associated degradation (ERAD) pathway. frontiersin.org

Although the precise role of this compound in activating these specific UPR pathways requires further investigation, its potential to induce misfolded protein accumulation suggests that it likely contributes to cellular demise through the induction of chronic ER stress.

Oxidative Stress Generation and Antioxidant System Modulation

A significant mechanism of action for ethyl-nitrosourea compounds is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. ENU has been shown to increase the levels of ROS, leading to cellular damage. nih.govnih.gov This is accompanied by an increase in lipid peroxidation, a process where ROS damage cellular membranes, as evidenced by elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

The cellular antioxidant defense system, which includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), is crucial for neutralizing ROS. mdpi.com Studies on ENU have demonstrated a significant modulation of this system. In brain tissues of mice treated with ENU, a time-dependent decrease in the activity of SOD, catalase, and GPX has been observed. nih.govresearchgate.net This reduction in antioxidant enzyme activity impairs the cell's capacity to handle the increased ROS load, exacerbating oxidative damage. nih.govresearchgate.net

| Time After ENU Injection | Superoxide Dismutase (SOD) Activity (% of Control) | Catalase (CAT) Activity (% of Control) | Glutathione Peroxidase (GPX) Activity (% of Control) |

| 4 Weeks | ~80% | ~75% | ~85% |

| 8 Weeks | ~65% | ~60% | ~70% |

| 12 Weeks | ~55% | ~50% | ~60% |

| 16 Weeks | ~45% | ~40% | ~50% |

| 20 Weeks | ~40% | ~35% | ~45% |

| Data extrapolated from studies on N-ethyl-N-nitrosourea in mouse brain tissue. researchgate.net |

This sustained oxidative stress contributes significantly to the cytotoxicity of ethyl-nitrosourea compounds by damaging vital cellular components, including lipids, proteins, and DNA.

Mitochondrial Dysfunction and Bioenergetic Perturbations

Mitochondria, the powerhouses of the cell, are primary targets of cellular stress. Ethyl-nitrosourea compounds have been shown to induce mitochondrial dysfunction, further contributing to their cytotoxic effects. In vitro studies with ENU on astrocytes have revealed a significant increase in mitochondrial membrane potential, a state known as hyperpolarization. nih.gov While often associated with increased ATP production, sustained hyperpolarization can also be a sign of mitochondrial stress and can lead to increased ROS production.

The intrinsic pathway of apoptosis, a form of programmed cell death, is heavily reliant on mitochondrial integrity. missouri.edu DNA damage and high levels of ROS, both of which are induced by ENU, are potent triggers of this pathway. missouri.edu Mitochondrial dysfunction can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, initiating a cascade of caspase activation that culminates in cell death.

Furthermore, the bioenergetic capacity of the cell is compromised by mitochondrial damage. The primary function of mitochondria is to produce ATP through oxidative phosphorylation. Disruption of the mitochondrial membrane potential and damage to the electron transport chain components can severely impair ATP synthesis, leading to an energy crisis within the cell and contributing to its demise.

Cell Cycle Modulation and Growth Arrest Mechanisms

This compound and related compounds interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. By inducing cell cycle arrest, these agents prevent the proliferation of cells.

Specific Cell Cycle Phase Arrest Induction

Studies utilizing flow cytometry have demonstrated that ENU can induce a dose-dependent arrest of cells in specific phases of the cell cycle. mdpi.com In cultures of rat embryo midbrain cells, ENU treatment led to an accumulation of cells in the late G1 and early S phases. mdpi.com In limb bud cells, a similar dose-related accumulation was observed throughout the S phase. mdpi.com The S phase is when DNA replication occurs, and the G2 phase is a preparatory phase before mitosis (M phase). Arrest in these phases often indicates the presence of DNA damage, which must be repaired before the cell can proceed to divide.

| Cell Type | ENU Concentration | Predominant Cell Cycle Arrest Phase |

| Rat Embryo Midbrain (CNS) | Dose-dependent | Late G1/Early S |

| Rat Embryo Limb Bud (LB) | Dose-dependent | S Phase |

| Based on findings from studies on N-ethyl-N-nitrosourea. mdpi.com |

This halting of the cell cycle provides a window for the cell to attempt DNA repair. However, if the damage is too extensive, it can trigger apoptotic pathways, leading to the elimination of the damaged cell.

Regulation of Cell Cycle Checkpoint Proteins

The progression through the cell cycle is controlled by a series of checkpoints that are regulated by a complex interplay of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). These checkpoints ensure the fidelity of DNA replication and chromosome segregation. Ethyl-nitrosourea compounds appear to exert their influence on the cell cycle by modulating these key regulatory proteins.

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. Following ENU-induced DNA damage, there is an increased expression of p53 protein in the nuclei of affected cells. nih.gov Activated p53 acts as a transcription factor, upregulating the expression of several target genes, including the CDK inhibitor p21. nih.govmdpi.com

The p21 protein is a potent inhibitor of several cyclin-CDK complexes, including those that are essential for the G1/S and G2/M transitions. mdpi.com By inhibiting these complexes, p21 effectively enforces a cell cycle arrest, providing time for DNA repair. mdpi.com Studies have shown that following ENU treatment, the expression of p21 is significantly increased, coinciding with the observed cell cycle arrest. nih.gov

Furthermore, the activity of the cyclin B1-CDK1 complex is critical for entry into mitosis. nih.gov The inhibitory phosphorylation of CDK1 on tyrosine 15, which keeps the complex inactive during interphase, is a key regulatory step. researchgate.net While not directly demonstrated for this compound, it is plausible that its induction of DNA damage and activation of the p53-p21 pathway would lead to the inhibition of key cell cycle progression kinases like CDK1, thus contributing to the observed G2/M arrest. The cyclin-dependent kinase inhibitor p27Kip1 is another important regulator of the G1 to S phase transition, and its levels can be modulated in response to cellular stress. mdpi.com

Apoptosis and Programmed Cell Death Pathways

Streptozotocin is a naturally occurring compound that is particularly toxic to insulin-producing pancreatic beta cells and is widely used in medical research to induce an animal model of hyperglycemia. wikipedia.org Its cytotoxic effects are largely mediated through the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis. nih.gov STZ triggers both the intrinsic and extrinsic apoptotic pathways, leading to a cascade of molecular events that culminate in cell death.

Initiation of Intrinsic and Extrinsic Apoptotic Cascades

The apoptotic process can be initiated by two main signaling pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. nih.gov

The intrinsic pathway is activated by intracellular stress signals such as DNA damage and oxidative stress, both of which are known consequences of STZ exposure. thermofisher.comresearchgate.net STZ, an alkylating agent, causes significant DNA damage. wikipedia.org This damage is a key trigger for the intrinsic pathway. In response to cellular stress, pro-apoptotic proteins of the Bcl-2 family are activated, leading to mitochondrial outer membrane permeabilization (MOMP). nih.govresearchgate.net This permeabilization results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c. researchgate.net

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas ligand (FasL), to their corresponding death receptors on the cell surface. assaygenie.com This ligand-receptor interaction leads to the formation of a death-inducing signaling complex (DISC), which in turn activates a cascade of downstream signaling molecules. assaygenie.com While the intrinsic pathway is the primary mechanism of STZ-induced apoptosis, some studies suggest a potential role for the extrinsic pathway as well, particularly in the context of the inflammatory environment that can be created by STZ-induced cell death.

Activation of Caspases and Poly (ADP-ribose) Polymerase (PARP) Cleavage

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. nih.gov They exist as inactive zymogens (procaspases) and are activated in a hierarchical cascade.

In the intrinsic pathway, the release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that recruits and activates the initiator caspase, procaspase-9. researchgate.net Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. researchgate.net

In the extrinsic pathway, the formation of the DISC leads to the activation of the initiator caspase, procaspase-8. assaygenie.com Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid, which then activates the intrinsic pathway. thermofisher.com

Once activated, effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. A key substrate of effector caspases is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov Cleavage of PARP by caspases, typically caspase-3, generates an 89-kDa and a 24-kDa fragment, which is considered a hallmark of apoptosis. nih.govgrantome.com This cleavage inactivates PARP, preventing it from consuming NAD+ for DNA repair and thus conserving cellular energy for the apoptotic process. grantome.com

Role of Bcl-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins like Bad and Bid). nih.govandrewslab.ca The balance between these opposing factions determines the cell's susceptibility to apoptosis. researchgate.net

Anti-apoptotic Bcl-2 proteins reside on the outer mitochondrial membrane and prevent apoptosis by sequestering pro-apoptotic members. colorado.edu Pro-apoptotic proteins, upon activation by cellular stress, translocate to the mitochondria where they induce mitochondrial outer membrane permeabilization (MOMP). nih.govresearchgate.net This is a critical, point-of-no-return event in apoptosis. andrewslab.ca Bax and Bak, upon activation, oligomerize in the outer mitochondrial membrane to form pores, leading to the release of cytochrome c and other pro-apoptotic factors. nih.gov

In the context of STZ-induced apoptosis, studies have shown an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio favors the induction of MOMP and subsequent apoptosis.

Autophagy Induction and Modulation

Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis. mdpi.com It involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. mdpi.com While primarily a survival mechanism, excessive or prolonged autophagy can lead to cell death. Streptozotocin has been shown to induce autophagy in various cell types. nih.gov

Mechanisms of Autophagosome Formation

The formation of autophagosomes is a complex process that is tightly regulated by a set of autophagy-related genes (Atg). nih.gov The process can be broadly divided into several stages: initiation, nucleation, elongation, and closure.

The initiation of autophagy is often regulated by the mTOR signaling pathway. Under nutrient-rich conditions, mTOR is active and suppresses autophagy. mdpi.com Conversely, under stress conditions such as those induced by STZ, mTOR activity is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagosome formation. mdpi.comresearchgate.net

The nucleation of the phagophore (the precursor to the autophagosome) is orchestrated by the class III phosphatidylinositol 3-kinase (PI3K) complex, which includes Beclin-1. mdpi.com The subsequent elongation and expansion of the phagophore membrane involve two ubiquitin-like conjugation systems: the Atg12-Atg5-Atg16L1 complex and the microtubule-associated protein 1A/1B-light chain 3 (LC3) system. nih.gov The conversion of the soluble form of LC3 (LC3-I) to the lipid-conjugated form (LC3-II) is a key marker of autophagosome formation. nih.gov Studies have shown that STZ treatment leads to an increase in the levels of Beclin-1 and LC3-II, indicating the induction of autophagy. nih.gov

Cross-talk with Apoptotic Pathways

There is intricate and complex crosstalk between the autophagy and apoptosis pathways. nih.gov These two processes can be interconnected, and in some cases, can regulate each other. Several key proteins are involved in this crosstalk.

The Bcl-2 family of proteins, in addition to their role in apoptosis, also regulate autophagy. cellsignal.com The anti-apoptotic protein Bcl-2 can bind to Beclin-1, a key autophagy-promoting protein, and inhibit its function. nih.gov This interaction serves as a molecular switch between apoptosis and autophagy. Under certain stress conditions, this interaction can be disrupted, leading to the induction of autophagy. nih.gov Mst1, a serine/threonine kinase, can suppress autophagy by increasing the interaction between Beclin-1 and Bcl-2. mdpi.comresearchgate.net

Furthermore, caspases, the executioners of apoptosis, can cleave several key autophagy-related proteins. nih.gov For instance, caspases can cleave Beclin-1 and Atg5, thereby inhibiting autophagy and promoting apoptosis. nih.gov Conversely, autophagy can, under certain circumstances, degrade pro-apoptotic proteins, thereby preventing the initiation of apoptosis. nih.gov The interplay between these two pathways is highly context-dependent and can determine the ultimate fate of the cell in response to stressors like streptozotocin.

| Key Protein | Role in Apoptosis | Role in Autophagy |

| Bcl-2 | Anti-apoptotic; sequesters pro-apoptotic proteins. colorado.edu | Inhibits autophagy by binding to Beclin-1. nih.gov |

| Bax | Pro-apoptotic; forms pores in the mitochondrial outer membrane. nih.gov | Not directly involved in autophagy regulation. |

| Beclin-1 | Can be cleaved by caspases, promoting apoptosis. nih.gov | Essential for the initiation of autophagy. mdpi.com |

| Caspases | Executioners of apoptosis. nih.gov | Can cleave and inactivate autophagy-related proteins. nih.gov |

| mTOR | Not directly involved in apoptosis. | A key negative regulator of autophagy. mdpi.com |

Cellular and in Vitro Studies on Alpha Ethylstreptozotocin S Biological Effects

Effects on Pancreatic Beta-Cell Models (Mechanistic Insights)

Cell Line Specificity and Differential Susceptibility

No data available.

Glucose-Stimulated Insulin Secretion Impairment (Mechanistic)

No data available.

Cell Viability and Proliferation Kinetics in Beta-Cell Lines

No data available.

Effects on Other Relevant Cell Lines (Mechanistic Insights)

Investigation of Cellular Uptake and Intracellular Localization

No data available.

Modulation of Gene Expression and Protein Synthesis

No data available.

Compound List

A table of compounds could not be generated as no compounds were mentioned in relation to alpha-Ethylstreptozotocin in the available literature.

Functional Assays for Cellular Response Phenotypes

Extensive searches of scientific literature did not yield specific studies detailing the functional assays for cellular response phenotypes of this compound. While methodologies for assessing cellular responses to chemical compounds are well-established, including assays for cytotoxicity, apoptosis, and cell viability, specific data regarding the in vitro effects of this compound on cell lines are not publicly available in the indexed scientific literature.

Consequently, it is not possible to provide detailed research findings or data tables on the cellular and in vitro biological effects of this specific compound. Further research is required to elucidate the cellular-level mechanisms of action and the functional responses elicited by this compound.

Preclinical in Vivo Studies Animal Models Focusing on Mechanistic Understanding

Pharmacokinetic and Biodistribution Profiles in Animal Models

Understanding the journey of a drug through the body is fundamental to elucidating its mechanism of action and potential therapeutic effects. This involves a detailed analysis of its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

Comprehensive ADME studies for alpha-ethylstreptozotocin in common animal models such as rats or mice have not been extensively reported. Such studies would typically involve administering a radiolabeled version of the compound to track its path through the biological system. Key parameters that would be investigated include the rate and extent of its absorption into the bloodstream, its distribution into various tissues and organs, the biochemical transformations it undergoes (metabolism), and the routes and rates of its eventual elimination from the body (excretion) through urine, feces, or other means.

Tissue-Specific Accumulation and Clearance Rates

Following administration, the distribution of this compound to specific tissues and its subsequent clearance is a critical aspect of its pharmacokinetic profile. Studies would measure the concentration of the compound in various organs over time to identify target tissues where it may accumulate to therapeutic or toxic levels. The rate at which the compound is cleared from these tissues would also be determined to understand the duration of its effects and potential for long-term retention. Without specific studies on this compound, it is not possible to provide a data table on its tissue-specific accumulation and clearance.

Mechanistic Investigations in Animal Models

To understand how a compound exerts its effects at a cellular and tissue level, a series of mechanistic investigations are typically performed in animal models.

Histopathological and Immunohistochemical Analysis of Target Tissues

Histopathological examination involves the microscopic analysis of tissue sections from treated animals to identify any structural changes or damage caused by the compound. Immunohistochemistry uses antibodies to visualize the presence and location of specific proteins within the tissue, which can provide insights into the cellular pathways affected by the compound. For this compound, such analyses would be crucial in identifying the specific cell types it targets and the nature of the cellular response.

Biomarker Identification for Mechanistic Pathway Activation

Biomarkers are measurable indicators of a biological state or condition. Research in this area would focus on identifying molecules (e.g., proteins, genes) in blood or tissues whose levels change in response to this compound treatment. These biomarkers could then be used to track the activation of specific mechanistic pathways and to understand the compound's mode of action.

Immunological Responses and Cellular Infiltrates in Treated Animals

Given that the parent compound, streptozotocin (B1681764), is known to have effects on the immune system, investigating the immunological responses to this compound is of significant interest. This would involve characterizing any changes in the populations of immune cells (such as lymphocytes and leukocytes) and examining tissues for the presence of cellular infiltrates, which would indicate an inflammatory or immune response at the site of the compound's activity. While some studies have shown that streptozotocin can lead to a decrease in circulating leukocytes and lymphocytes, specific data on the immunological effects of the alpha-ethyl derivative are not available.

Organ-Specific Molecular Pathway Perturbations

Currently, there is a lack of published research detailing the specific molecular pathways perturbed by this compound in different organs within animal models. Mechanistic studies are required to identify and characterize how this compound may affect cellular signaling, gene expression, and metabolic pathways in key target organs such as the pancreas, liver, and kidneys.

Target Validation and Pathway Interrogation in Animal Models

The validation of specific molecular targets for this compound and the interrogation of its associated pathways in vivo are critical areas for future research.

The use of genetically modified animal models, such as knockout or transgenic models, has been instrumental in understanding the mechanism of action of various therapeutic agents. However, at present, there are no available studies that have employed such models to investigate the specific targets of this compound. Future research utilizing these models will be essential to identify the precise cellular components with which this compound interacts to exert its biological effects.

Pharmacological studies involving the co-administration of this compound with specific pathway inhibitors or activators in animal models are necessary to confirm the involvement of particular signaling cascades. Such studies would provide crucial insights into the compound's mechanism of action. To date, no such pharmacological intervention studies specific to this compound have been reported in the scientific literature.

Structure Activity Relationships Sar and Analog Development for Alpha Ethylstreptozotocin

Synthetic Modifications of the Alpha-Ethylstreptozotocin Scaffold

One study on streptozotocin (B1681764) analogs did note that the replacement of the methyl group at the N3 position of the nitrosourea (B86855) with an ethyl or n-butyl substituent leads to a loss of antibacterial activity, suggesting that the nature of the alkyl group is a critical determinant of its biological action spectrum nih.gov. This finding underscores the importance of the N-alkyl substituent in the activity of streptozotocin-related compounds.

| Compound Name |

| This compound |

| Streptozotocin |

Correlations Between Structural Alterations and Molecular Mechanism Efficacy

The molecular mechanism of streptozotocin is primarily attributed to its alkylating activity, where the N-nitrosourea moiety releases a reactive methyldiazonium ion that can alkylate DNA, leading to cytotoxicity. It is presumed that this compound would follow a similar mechanistic pathway, releasing an ethyldiazonium ion. However, specific studies correlating structural alterations of the this compound scaffold to the efficacy of this molecular mechanism are not well-documented.

The observation that the ethyl derivative loses antibacterial activity compared to its methyl counterpart suggests that the nature of the alkylating species (ethyldiazonium vs. methyldiazonium) significantly influences its interaction with biological targets in bacteria nih.gov. This implies that the size and reactivity of the alkyl group are crucial for the efficacy of its molecular mechanism in different cellular contexts. The specific reasons for this difference, whether due to altered transport into bacterial cells, different DNA alkylation patterns, or variations in DNA repair mechanisms, have not been extensively elucidated for the ethyl analog.

Design Principles for Enhanced Target Specificity and Reduced Off-Target Interactions

The design of more selective anticancer nitrosoureas often involves coupling the cytotoxic nitrosourea group to carrier molecules that can target specific receptors or tissues. This approach aims to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues, thereby reducing off-target toxicity. For instance, linking 2-chloroethyl-N-nitrosocarbamoyl (CNC)-amino acid derivatives to steroid hormones has been explored to target hormone-dependent tumors nih.gov.

While these general principles for enhancing target specificity of nitrosourea compounds are established, their specific application to the design of this compound analogs is not described in the available literature. The glucose moiety of streptozotocin and its analogs is recognized to facilitate uptake through glucose transporters (GLUTs), providing a degree of targeting towards cells with high glucose uptake, such as pancreatic beta cells and certain tumor cells. However, strategies to further enhance the target specificity of this compound and reduce its off-target interactions, for example by modifying the glucose carrier or introducing other targeting moieties, have not been specifically reported. The development of such design principles would be crucial for advancing the potential therapeutic applications of this particular analog.

Advanced Methodological Approaches in Alpha Ethylstreptozotocin Research

Omics Technologies for Comprehensive Mechanistic Profiling

Omics technologies offer a holistic view of the molecular changes induced by compounds like alpha-Ethylstreptozotocin. By examining the entirety of an organism's or cell's genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can construct a comprehensive picture of the compound's mechanism of action.

Transcriptomics and Gene Expression Analysis

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is a powerful tool for understanding how nitrosourea (B86855) compounds affect gene expression. Studies on streptozotocin (B1681764) (STZ), a close analogue of this compound, have utilized transcriptomic approaches to identify genes and pathways that are altered in response to treatment.

In a rat model of STZ-induced diabetes, a systematic comparison of transcriptome responses across different tissues, including the renal cortex, cardiac left ventricle, skeletal muscle, and retina, revealed both common and tissue-specific molecular alterations. physiology.orgsci-hub.ru This research highlighted that skeletal muscle showed the highest sensitivity to STZ treatment, with nearly 17% of its transcriptome being altered. physiology.org Another study using suppression subtractive hybridization (SSH) on the kidneys of STZ-induced diabetic rats identified numerous differentially expressed genes related to metabolic proteins, transporters, and transcription factors, providing insights into the pathogenesis of diabetic nephropathy. nih.govresearchgate.net

Integrated transcriptomics and metabolomics have also been used to explore the molecular mechanisms of diabetic retinopathy in STZ-induced diabetic mice. This combined approach identified 71 differentially expressed metabolic enzyme-related genes in the retina, with retinol metabolism and tryptophan metabolism being significantly enriched pathways. nih.gov These findings demonstrate the utility of transcriptomics in elucidating the complex genetic and metabolic perturbations caused by nitrosourea compounds.

Table 1: Selected Differentially Expressed Genes in Response to Streptozotocin Treatment

| Gene | Tissue/Organism | Change in Expression | Implicated Pathway/Function | Reference |

|---|---|---|---|---|

| Decorin | Rat (multiple tissues) | Upregulated | Extracellular matrix organization | sci-hub.ru |

| CD36 | Rat (multiple tissues) | Upregulated | Fatty acid metabolism | sci-hub.ru |

| Sgk1 (serum/glucocorticoid regulated kinase 1) | Rat (renal cortex) | Upregulated | Ion transport, cell survival | sci-hub.ru |

| Hk2 (Hexokinase 2) | Mouse (retina) | Differentially Expressed | Glycolysis | nih.gov |

Proteomics for Protein Abundance and Post-Translational Modifications

Proteomics, the large-scale study of proteins, provides critical information about changes in protein abundance and post-translational modifications following exposure to compounds like this compound. Understanding these changes is crucial, as proteins are the primary functional molecules in the cell. Mass spectrometry-based proteomics is a key technology in this field, aiding in the elucidation of mechanisms related to autoimmune responses and beta-cell death, which are relevant to the effects of streptozotocin. nih.gov

Proteomic profiling has been instrumental in studying the cellular responses to various perturbations. researchgate.net In the context of pancreatic beta-cell dysfunction, a central aspect of streptozotocin's activity, temporal proteomic analysis has been used to investigate the dynamic changes in the proteome of insulin-producing cells in response to lipotoxicity and glucolipotoxicity. nih.gov Such studies can reveal the time-course of molecular events like endoplasmic reticulum stress and oxidative stress, which are implicated in beta-cell apoptosis. nih.gov While direct proteomic studies on this compound are not widely available, the methodologies applied to understand beta-cell failure are highly relevant. nih.govmdpi.com For instance, chemoproteomic profiling has been used to identify cellular targets of other reactive compounds, a technique that could be applied to nitrosoureas to identify their protein interaction partners. nih.gov

Metabolomics for Metabolic Pathway Perturbations

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, offers a snapshot of the metabolic state of a cell or organism. This approach is particularly valuable for investigating the effects of nitrosourea compounds, which are known to cause significant metabolic disturbances.

Metabolomic studies on STZ-induced diabetic rats have identified numerous differential metabolites in various tissues, including serum, heart, liver, and kidney. frontiersin.org These studies provide a comprehensive analysis of the metabolic alterations associated with the diabetic state induced by STZ. frontiersin.org For example, a study using 1H-NMR-based metabolomics on STZ-nicotinamide-induced diabetic rats revealed alterations in the tricarboxylic acid (TCA) cycle, gluconeogenesis, and pyruvate metabolism. nih.gov

Urinary metabolomic profiling in STZ-induced diabetic mice has also been used to identify metabolic pathways affected by the condition and by therapeutic interventions. nih.govmdpi.com These analyses have revealed significant changes in metabolites associated with branched-chain amino acid degradation, taurine and hypotaurine metabolism, and the TCA cycle. nih.govmdpi.com Such findings not only enhance the understanding of the pathophysiology of STZ-induced diabetes but also aid in the discovery of potential therapeutic targets. nih.govmdpi.com

High-Throughput Screening for Modulators of this compound Activity

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological activity. benthamscience.combenthamdirect.com In the context of this compound research, HTS can be employed to identify molecules that either enhance or inhibit its cytotoxic effects. This can lead to the discovery of new therapeutic combinations or agents that can mitigate unwanted side effects.

For instance, a study on the modification of streptozotocin to improve its antibiotic activity while reducing its cytotoxicity towards insulin-producing beta-cells utilized growth-based viability assays to screen novel STZ analogues. mdpi.comresearchgate.net This approach allowed for the identification of a derivative, allo-STZ, which displayed moderate antimicrobial activity with no cytotoxicity to beta-cells. mdpi.com HTS methodologies are crucial for efficiently screening large compound libraries to find such modulators of activity. mdpi.com

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics simulations, are powerful tools for investigating the interactions of small molecules like this compound with their biological targets at an atomic level. These methods can predict binding affinities and elucidate the dynamic behavior of ligand-receptor complexes.

The mechanism of action for nitrosourea compounds involves the alkylation of DNA, a process that can be studied using computational methods. wikipedia.orgresearchgate.net Molecular dynamics simulations can provide insights into the structural and dynamic changes in DNA upon alkylation by nitrosoureas, helping to explain their cytotoxic effects. nih.govnih.gov For example, studies have shown that the alkylation of different sites on DNA by various nitrosoureas can have differential effects on the secondary structure of the DNA molecule. nih.gov

Ligand-Receptor Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is widely used to predict the binding mode and affinity of a ligand to its target receptor. nih.gov In the context of nitrosourea research, docking studies can be used to understand how these compounds interact with their cellular targets, such as DNA and proteins. nih.govresearchgate.net

For example, molecular docking and molecular dynamics simulations have been used to study the interaction of streptozotocin with human serum albumin, revealing a probable binding site and providing thermodynamic parameters for the interaction. nih.govresearchgate.net In silico studies have also been employed to investigate the binding affinities of various compounds with targets relevant to diabetes, a condition induced by streptozotocin. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a computational approach that relates the chemical structure of a compound to its biological activity, has been applied to predict the carcinogenic potency of a set of nitrosourea compounds. sciforum.netresearchgate.net These computational models can be valuable for screening and prioritizing new compounds for further experimental testing. sciforum.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Streptozotocin (STZ) |

| allo-STZ |

| keto-STZ |

| N-methyl-N-nitrosourea (MeNu) |

| N-ethyl-N-nitrosourea (EtNu) |

| Carmustine (BCNU) |

| Lomustine (CCNU) |

| Semustine |

| Chlorozotocin |

| Nicotinamide |

| Andrographolide |

| Catechin |

| Rosmarinic acid |

| Curcumin |

Prediction of DNA Adduct Formation and Stability

The genotoxic effects of many N-nitroso compounds, including the conceptual alpha-ethyl analog of streptozotocin, this compound, are primarily attributed to their ability to alkylate DNA. nih.govresearchgate.net Predicting the specific sites of DNA modification, the types of adducts formed, and their relative stability is crucial for understanding the mutagenic and cytotoxic potential of such agents. Advances in computational chemistry have provided powerful tools to model these complex interactions at an atomic level, offering insights that complement and guide experimental studies. These in silico approaches are particularly valuable for novel or less-studied compounds where extensive experimental data may not be available.

The predictive modeling of DNA adduct formation by this compound is predicated on its chemical nature as an N-nitrosourea. Like its counterparts, it is expected to decompose to form a reactive electrophile, in this case, the ethyldiazonium ion. nih.govresearchgate.net This cation is the primary species responsible for transferring an ethyl group to nucleophilic sites on DNA bases and the phosphate (B84403) backbone. researchgate.net Computational methods allow researchers to simulate this process and analyze the resulting adducts.

Quantum Mechanical (QM) Approaches

Quantum mechanics calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the intrinsic reactivity of the ethyldiazonium ion and the thermodynamic stability of various potential DNA adducts. nih.gov These methods can calculate the energy of different molecular structures to determine the most likely outcomes of the alkylation reaction.

Key parameters derived from QM studies include:

Reaction Enthalpies: Calculating the change in enthalpy for the formation of different ethyl-DNA adducts helps to identify the most thermodynamically favorable products.

Activation Barriers: Determining the energy barrier for the reaction at different nucleophilic sites on DNA can predict the kinetic favorability of adduct formation.

Adduct Stability: The stability of the resulting adducts can be assessed by calculating their binding energies and geometric parameters within a DNA context.

Studies on similar small ethylating agents predict that several positions on the DNA bases are susceptible to alkylation. The primary sites of interest include the O6 and N7 positions of guanine (B1146940), the O4 position of thymine, and the N3 position of adenine (B156593). nih.govnih.gov QM calculations can provide a quantitative ranking of the stability of these different ethyl adducts.

Table 1: Predicted Relative Stability of Ethyl-DNA Adducts via QM Calculations This table presents illustrative data based on general findings for ethylating N-nitroso compounds, as specific computational studies for this compound are not available. The stability is shown relative to the most stable adduct.

| DNA Adduct | Nucleophilic Site | Predicted Relative Energy (kcal/mol) | Predicted Stability Ranking |

| O6-Ethylguanine | Guanine O6 | 0.00 | 1 (Most Stable) |

| O4-Ethylthymine | Thymine O4 | +1.5 to +3.0 | 2 |

| N7-Ethylguanine | Guanine N7 | +4.0 to +6.0 | 3 |

| N3-Ethyladenine | Adenine N3 | +5.0 to +7.5 | 4 |

| Ethyl Phosphate Triester | Phosphate Oxygen | Variable | Variable |

Note: Lower relative energy corresponds to higher predicted thermodynamic stability.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for analyzing the chemistry of bond formation, they are computationally expensive for large systems like a segment of DNA in a solvent. Molecular Dynamics (MD) simulations address this by using classical mechanics to model the behavior of molecules over time. nih.govpurdue.edunih.gov In the context of this compound research, MD simulations are used to investigate how the formation of an ethyl adduct affects the structure, dynamics, and stability of the DNA double helix. nih.gov

Researchers can introduce a specific ethyl adduct, such as O6-ethylguanine, into a simulated DNA duplex and observe the resulting changes. Key analyses from MD simulations include:

Structural Distortions: Assessing deviations from the canonical B-DNA structure, such as changes in base pairing, helical twist, and groove widths.

Hydrogen Bond Stability: Monitoring the stability of the Watson-Crick hydrogen bonds adjacent to and opposite the adduct. The presence of an O6-ethylguanine adduct, for instance, is known to disrupt the normal G-C pairing and can favor mispairing with thymine during DNA replication. researchgate.net

Table 2: Illustrative Findings from MD Simulations of O6-Ethylguanine Adducted DNA This table summarizes typical qualitative results observed in MD simulations of DNA containing mutagenic ethyl adducts.

| Parameter | Unmodified DNA | O6-Ethylguanine Adducted DNA | Implication for Stability |

| Base Pairing | Stable G≡C Watson-Crick pairing | Disrupted G-C pairing; potential for G-T mispairing | Decreased local stability; high mutagenic potential |

| Helical Structure | Maintained canonical B-form | Localized bending and unwinding at the adduct site | Moderate distortion of the DNA helix |

| Backbone RMSD | Low and stable fluctuations | Increased fluctuations around the lesion site | Reduced overall thermodynamic stability |

| Solvent Accessibility | Low for base-pairing protons | Increased for the ethyl group and affected bases | Potential for altered recognition by repair enzymes |

Hybrid QM/MM Methods

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful compromise by combining the accuracy of QM for the reactive center with the efficiency of MM for the surrounding environment. chimia.ch In this approach, the ethylating agent and the target DNA base are treated with quantum mechanics, while the rest of the DNA strand and the surrounding water molecules are modeled using classical force fields. This allows for the simulation of the chemical reaction of adduct formation within the realistic, dynamic context of the DNA double helix, providing more accurate predictions of reaction pathways and energy barriers. chimia.ch

By leveraging these advanced computational approaches, researchers can develop detailed hypotheses about the mechanisms of DNA damage by this compound. These predictive models are essential for understanding its potential genotoxicity and for guiding the development of related compounds or potential therapeutic interventions.

Challenges and Future Research Directions in Alpha Ethylstreptozotocin Investigation

Addressing Limitations in Current Mechanistic Understanding

The primary mechanism of action for nitrosourea (B86855) compounds, including streptozotocin (B1681764) and its derivatives, involves the alkylation of DNA. nih.govmdpi.com These agents introduce alkyl groups onto DNA bases, leading to DNA damage, such as single-strand breaks and interstrand crosslinks, which can ultimately trigger cell death. nih.govmdpi.com While this fundamental mechanism is established, a detailed understanding of the nuances specific to alpha-Ethylstreptozotocin is lacking.

Future research must focus on elucidating the specific types of DNA lesions induced by this compound and their relative contributions to its cytotoxic effects. The ethyl group in this compound may lead to different patterns of DNA alkylation compared to the methyl group in its parent compound, streptozotocin, potentially influencing its efficacy and toxicity profile. Investigating the precise molecular consequences of these ethyl-induced DNA adducts is a critical area for future studies. Furthermore, the impact of this compound on other cellular macromolecules and pathways beyond DNA damage remains largely unexplored and represents a significant gap in our mechanistic understanding.

Development of Advanced Preclinical Models for Pathway Elucidation

Traditional two-dimensional (2D) cell culture models have limitations in recapitulating the complex tumor microenvironment. nih.govplos.org To better understand the intricate signaling pathways affected by this compound, the development and utilization of more sophisticated preclinical models are imperative.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant context by mimicking cell-cell and cell-matrix interactions found in vivo. nih.govnih.govmdpi.comnuvisan.com These models can provide more accurate insights into drug penetration, efficacy, and the development of resistance. For instance, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are valuable for studying tumor heterogeneity and predicting clinical responses. nih.gov The development of PDX models for tumors potentially susceptible to this compound, such as pancreatic neuroendocrine tumors, would be a significant advancement. nih.govnih.govresearchgate.net Genetically engineered mouse models (GEMMs) that recapitulate specific genetic alterations found in human cancers also represent a powerful tool for dissecting the in vivo mechanisms of action and resistance to this compound. semanticscholar.org

| Model Type | Description | Advantages for this compound Research |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, cost-effective. |

| 3D Spheroids | Self-assembled spherical aggregates of cancer cells. | Mimics tumor microenvironment, cell-cell interactions. nih.gov |

| Organoids | 3D cultures derived from stem cells that self-organize into organ-like structures. | Represents tissue architecture and heterogeneity. nuvisan.com |

| Patient-Derived Xenografts (PDX) | Implantation of patient tumor tissue into immunodeficient mice. | Preserves original tumor characteristics, predictive of clinical response. nih.gov |

| Genetically Engineered Mouse Models (GEMM) | Mice with specific genetic modifications to induce tumor formation. | Allows for the study of drug action in the context of specific genetic drivers of cancer. semanticscholar.org |

Exploration of Novel Cellular Targets and Resistance Mechanisms

Resistance to alkylating agents is a major clinical challenge. A key mechanism of resistance to streptozotocin and other nitrosoureas is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). aacrjournals.orgnih.govnih.govresearchgate.netunimedizin-mainz.de MGMT can remove the alkyl adducts from the O6 position of guanine (B1146940), thereby repairing the DNA damage and reducing the efficacy of the drug. researchgate.netunimedizin-mainz.de It is highly probable that MGMT also plays a significant role in resistance to this compound.

Future investigations should focus on quantifying the impact of MGMT expression on this compound sensitivity and exploring strategies to overcome MGMT-mediated resistance. This could involve the co-administration of MGMT inhibitors. aacrjournals.orgnih.govnih.gov Beyond MGMT, other DNA repair pathways, such as base excision repair and homologous recombination, are also likely involved in repairing the DNA lesions induced by this compound. nih.govmdpi.com A comprehensive understanding of these resistance pathways is crucial for developing effective combination therapies. Furthermore, identifying novel cellular targets of this compound beyond DNA could open up new avenues for therapeutic intervention and for overcoming resistance.

Integration of Multi-Omics Data for Systems Biology Approaches

A systems biology approach, integrating various "omics" datasets, can provide a holistic view of the cellular response to this compound. plos.orgresearchgate.netulisboa.pt By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive network models of the drug's mechanism of action and identify key nodes that mediate sensitivity and resistance.

For example, transcriptomic analysis of cancer cells treated with this compound could reveal changes in gene expression profiles related to DNA repair, cell cycle control, and apoptosis. Proteomic studies could identify changes in protein expression and post-translational modifications that are critical for the cellular response to the drug. Metabolomic profiling could uncover alterations in cellular metabolism that contribute to drug resistance. Integrating these multi-omics datasets will be instrumental in identifying predictive biomarkers of response and rational drug combinations. dtic.mil

| Omics Type | Data Generated | Potential Insights for this compound Research |

| Genomics | DNA sequence variations. | Identify genetic mutations that confer sensitivity or resistance. |

| Transcriptomics | Gene expression levels (RNA). | Uncover changes in signaling pathways and cellular processes upon drug treatment. |

| Proteomics | Protein expression and modifications. | Identify protein biomarkers of drug response and resistance mechanisms. |

| Metabolomics | Small molecule metabolite profiles. | Reveal metabolic adaptations that contribute to drug resistance. |

Ethical Considerations in Preclinical Animal Research for Mechanistic Studies

The use of animal models in cancer research is essential for understanding drug mechanisms and evaluating efficacy, but it also raises important ethical considerations. researchgate.netnih.govresearchgate.netpcrm.orgscienceintegritydigest.com All preclinical animal research involving this compound must be conducted in strict adherence to ethical guidelines to ensure animal welfare.

Key ethical principles include the "Three Rs": Replacement (using non-animal methods whenever possible), Reduction (using the minimum number of animals necessary to obtain statistically significant results), and Refinement (minimizing animal pain and distress). nih.gov Institutional Animal Care and Use Committees (IACUCs) play a critical role in reviewing and approving research protocols to ensure they meet these ethical standards. pcrm.org Researchers must provide a strong scientific justification for the use of animals, and study designs should be optimized to maximize the scientific value while minimizing animal suffering. researchgate.net This includes defining humane endpoints to ensure that animals are not subjected to unnecessary pain or distress. nih.gov

Conclusion

Summary of Key Mechanistic Insights for Alpha-Ethylstreptozotocin

Based on the available research on its parent compound, streptozotocin (B1681764) (STZ), and related ethyl-nitrosourea compounds, a mechanistic understanding of this compound can be inferred. The central mechanism of action for this class of compounds is their ability to act as alkylating agents, specifically targeting cellular macromolecules like DNA. The glucose moiety in the streptozotocin structure facilitates its selective uptake into pancreatic beta-cells via the GLUT2 glucose transporter. researchgate.net This targeted entry is a critical factor in the compound's beta-cell specific toxicity. nih.govresearchgate.net

Once inside the cell, the nitrosourea (B86855) group is believed to decompose, yielding a reactive ethyl-diazonium ion. This electrophilic species is responsible for the alkylation of DNA bases. The ethyl group of this compound, as opposed to the methyl group of streptozotocin, would lead to the formation of ethyl-DNA adducts. This process of DNA alkylation disrupts the normal functioning of the DNA molecule, interfering with replication and transcription, which ultimately leads to DNA damage and the induction of cellular necrosis. nih.gov The alpha-anomeric configuration of the glucose moiety is known to exhibit greater beta-cell toxicity compared to the beta-anomer in streptozotocin, a characteristic that is presumed to carry over to its ethyl derivative. nih.gov

Implications for Fundamental Understanding of Alkylating Agent Biology

The study of this compound, in comparison to its methyl- counterpart, offers significant insights into the fundamental biology of alkylating agents. The nature of the alkyl group (ethyl vs. methyl) can influence the reactivity of the nitrosourea compound and the specific sites of DNA alkylation. This, in turn, can affect the types of DNA lesions formed and the subsequent cellular repair pathways that are activated.

Furthermore, the differential toxicity and biological effects observed between methylating and ethylating agents contribute to a deeper understanding of how subtle chemical modifications can dramatically alter the interaction of these compounds with biological systems. For instance, the expression of the GLUT2 transporter is a key determinant of streptozotocin's toxicity to pancreatic beta-cells. nih.gov Investigating whether this compound exhibits a similar dependency on GLUT2 for its cytotoxic effects would further elucidate the structure-activity relationships governing the selective toxicity of glucosamine-nitrosourea compounds.

Outlook for Future Academic Contributions to the Field

The field of alkylating agent research would benefit significantly from further academic investigation into this compound. Direct comparative studies between this compound and alpha-methylstreptozotocin (streptozotocin) are warranted to delineate the precise differences in their diabetogenic activity and cytotoxic profiles. nih.govresearchgate.net Such research would provide valuable data on how the ethyl versus methyl group influences the potency and specificity of these compounds.

Future research should also focus on characterizing the specific spectrum of DNA adducts formed by this compound. This would involve detailed analysis of the alkylated DNA bases to understand the compound's preferred targets within the genome. Moreover, exploring the cellular response to this compound-induced DNA damage, including the activation of DNA repair mechanisms and cell death pathways, would provide a more complete picture of its mechanism of action. researchgate.net A deeper understanding of these aspects will not only enhance our knowledge of this specific compound but also contribute to the broader understanding of DNA alkylation and its biological consequences.

Q & A

Q. How should contradictory findings in this compound’s oxidative stress responses be analyzed?